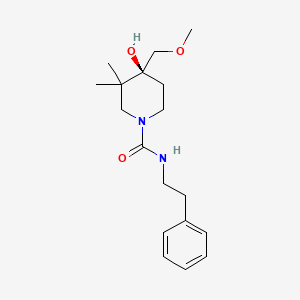![molecular formula C15H22N4OS B5621097 N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5621097.png)
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used to study Parkinson's disease and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been widely used in scientific research to study Parkinson's disease. It is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of symptoms similar to Parkinson's disease in animal models. N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has also been used to study the mechanisms of action of other neurotoxins and to develop new treatments for Parkinson's disease.
Wirkmechanismus
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is metabolized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra. MPP+ accumulates in these neurons and causes mitochondrial dysfunction, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide include the selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the development of symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide in lab experiments is that it selectively destroys dopaminergic neurons in the substantia nigra, providing a model for studying Parkinson's disease. However, N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has limitations as a model for Parkinson's disease, as the symptoms it produces are not identical to those of the disease in humans. Additionally, N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is a potent neurotoxin and must be handled with care in the lab.
Zukünftige Richtungen
There are several future directions for research on N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of action of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide. Another area of research is the use of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide as a tool for studying the mechanisms of action of other neurotoxins. Additionally, N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide could be used to study the role of mitochondrial dysfunction in the development of Parkinson's disease.
Synthesemethoden
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide can be synthesized by reacting 2-bromo-4-methylthiazole with 2-propylamine to form N-(2-propyl)-4-methylthiazol-2-amine. This intermediate is then reacted with 1-(4-chlorobutanoyl)pyrazole to form N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide.
Eigenschaften
IUPAC Name |
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-4-7-14-18-11(3)13(21-14)10-16-15(20)12(5-2)19-9-6-8-17-19/h6,8-9,12H,4-5,7,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTSUXUFSFWYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)CNC(=O)C(CC)N2C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5621020.png)

![5-acetyl-1'-[(propylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621026.png)


![3-{2-[7-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5621036.png)
![1-[(2,3-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5621049.png)
![4-({5-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5621052.png)
![2-(1-oxo-2(1H)-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5621058.png)

![2-[3-(dimethylamino)propyl]-9-quinolin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621094.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5621101.png)
![N-[(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5621103.png)
![7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5621106.png)